Benzene, 1-azido-4-(methylsulfonyl)-

Description

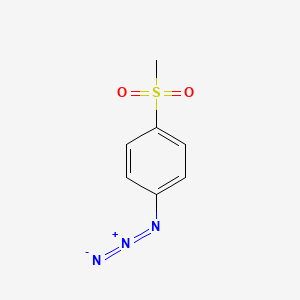

Benzene, 1-azido-4-(methylsulfonyl)- is an aromatic compound featuring an azide (-N₃) and a methylsulfonyl (-SO₂CH₃) group in the para positions. The azide group confers reactivity for covalent anchoring in materials science, while the methylsulfonyl moiety acts as a strong electron-withdrawing group, influencing electronic properties. This compound is structurally tailored for applications in organic semiconductor doping, where its reactive azide enables covalent binding to host materials .

Properties

IUPAC Name |

1-azido-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFMOHIBTBOZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728659 | |

| Record name | 1-Azido-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85862-86-8 | |

| Record name | 1-Azido-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure

A widely cited method involves the reaction of 4-(methylsulfonyl)phenylboronic acid with sodium azide in the presence of copper(II) acetate as a catalyst in methanol solvent. The reaction is typically carried out at 55 °C for 1–3 hours under air atmosphere, followed by purification through flash chromatography to isolate the azide product.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Substrate | 4-(Methylsulfonyl)phenylboronic acid (1.0 equiv) | Starting material |

| Azide source | Sodium azide (1.5 equiv) | Provides the azide nucleophile |

| Catalyst | Copper(II) acetate (0.1 equiv) | Catalyzes the azidation |

| Solvent | Methanol | Polar protic solvent |

| Temperature | 55 °C | Accelerates reaction rate |

| Reaction time | 1–3 hours | Can be extended to 24 hours at room temp |

| Atmosphere | Air | No inert atmosphere required |

Mechanism and Advantages

- The copper(II) catalyst facilitates the formation of an aryl-copper intermediate from the boronic acid.

- This intermediate reacts with azide ion to form the aryl azide.

- The method is compatible with subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling sequential one-pot syntheses.

- The reaction color change from dark brown to light green indicates completion, aiding reaction monitoring.

Purification

- The product azides are generally nonpolar and can be purified by filtration through a short silica gel column to remove inorganic salts and unreacted starting materials.

Reference Reaction Example

| Entry | Substrate | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| 1 | 4-(Methylsulfonyl)phenylboronic acid | 85-90 | 1-3 hours | 55 °C |

This method was reported by Grimes et al. (2010), demonstrating a robust and scalable approach to 1-azido-4-(methylsulfonyl)benzene synthesis.

Traditional Diazotization and Azide Substitution

Historically, aryl azides were prepared by diazotization of the corresponding aromatic amines followed by substitution with azide ions. This method involves:

- Diazotization of 4-(methylsulfonyl)aniline with nitrous acid or tert-butyl nitrite under mild conditions.

- Subsequent reaction with azidotrimethylsilane or sodium azide to afford the aryl azide.

While effective, this method requires careful handling of diazonium salts and can involve harsher conditions compared to copper-catalyzed methods.

Copper-Catalyzed Coupling of Aryl Halides with Sodium Azide

An alternative approach involves copper(I)-catalyzed coupling of aryl halides bearing the methylsulfonyl substituent with sodium azide. This method was demonstrated by Ma and Zhu, where proline–copper(I) catalysis enables the formation of aryl azides from aryl halides under mild conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper-catalyzed azidation | 4-(Methylsulfonyl)phenylboronic acid | Cu(OAc)2, NaN3, MeOH, 55 °C, air | Mild, efficient, scalable, compatible with CuAAC | Requires boronic acid precursor |

| Diazotization and azide substitution | 4-(Methylsulfonyl)aniline | t-BuONO or NaNO2, NaN3 | Established, direct from amine | Handling of diazonium salts, harsher conditions |

| Copper-catalyzed coupling | 4-(Methylsulfonyl)aryl halide | Cu(I), proline, NaN3, mild temp | Mild, direct from halides | Requires aryl halide precursor |

Detailed Research Findings

- The copper(II)-catalyzed azidation of arylboronic acids proceeds efficiently at 55 °C with sodium azide and copper(II) acetate in methanol, offering high yields (typically 85-90%) within 1-3 hours.

- The reaction is amenable to scale-up by conducting at room temperature for longer times (up to 24 hours) to maintain mild conditions on larger scales.

- The method avoids toxic heavy metals such as lead or mercury, which were used in earlier protocols involving aryl-lead intermediates.

- Compatibility with CuAAC reactions allows for streamlined synthesis of complex azide-containing molecules without intermediate purification.

Chemical Reactions Analysis

Benzene, 1-azido-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-azido-4-(methylsulfonyl)- has diverse applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.

Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to undergo cycloaddition reactions.

Mechanism of Action

The mechanism of action of Benzene, 1-azido-4-(methylsulfonyl)- primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Group Analysis

1-Azido-4-isopropylbenzene (C₉H₁₁N₃)

- Molecular Weight : 161.208 g/mol (vs. ~199.21 g/mol for the target compound).

- Key Differences : The isopropyl group (-CH(CH₃)₂) is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference significantly alters reactivity and polarity.

- Applications : Lacks sulfonyl functionality, limiting its utility in electronic applications requiring electron-deficient aromatic systems .

Benzene, 1-methoxy-4-(methylsulfonyl) (C₈H₁₀O₃S)

- Molecular Weight : ~186.23 g/mol.

- Key Differences : The methoxy (-OCH₃) group is electron-donating, opposing the electron-withdrawing azide in the target compound.

- Reactivity : Methoxy groups enhance nucleophilic aromatic substitution, whereas azides enable click chemistry or thermal decomposition pathways .

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl] (C₁₅H₁₂O₂S)

Thermochemical and Stability Comparisons

Thermochemical Data :

- For Benzene, 1-methyl-4-(methylsulfonyl) , gas-phase thermochemistry data (ΔfH°gas) and reaction enthalpies are documented, though similar data for the target compound is absent .

- The methylsulfonyl group generally increases thermal stability compared to alkyl or alkoxy substituents due to its strong electron-withdrawing nature.

- The target compound’s azide group likely requires similar precautions, though the electron-withdrawing sulfonyl group may mitigate instability compared to alkyl-substituted azides .

Application-Oriented Differences

- Organic Semiconductors: The target compound’s azide facilitates covalent doping (as in ), unlike non-azide analogs like Benzene, 1-methoxy-4-(methylsulfonyl). Methylsulfonyl enhances electron transport properties compared to isopropyl or methoxy substituents .

Biological Activity

Benzene, 1-azido-4-(methylsulfonyl)-, also known by its CAS number 85862-86-8, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H8N2O2S

- Molecular Weight : 172.21 g/mol

- Structural Characteristics : The compound features a benzene ring substituted with an azido group and a methylsulfonyl group, which are critical for its biological interactions.

The biological activity of Benzene, 1-azido-4-(methylsulfonyl)- is primarily attributed to its azido group, which can undergo various chemical reactions leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to:

- Covalent Bond Formation : The azido group can form stable covalent bonds with nucleophilic sites on proteins, altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, impacting cellular signaling pathways.

Biological Activity

Research indicates that Benzene, 1-azido-4-(methylsulfonyl)- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in several cancer cell lines. It has been found to induce apoptosis in specific cancer cells through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of Benzene, 1-azido-4-(methylsulfonyl)- against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : In a study conducted on HeLa and MCF-7 cell lines, the compound exhibited IC50 values of 25 µM and 30 µM respectively after 48 hours of exposure. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing benzene, 1-azido-4-(methylsulfonyl)-, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of azido-sulfonyl benzene derivatives often involves multi-step functionalization. For example, intermediates like 1-azido-4-(bromomethyl)benzene can be synthesized via bromination of precursor alcohols (e.g., using PBr₃ in dry dichloromethane at 0–5°C under inert atmospheres) . Subsequent sulfonylation or substitution reactions introduce the methylsulfonyl group. To optimize yield:

Q. How can researchers characterize the purity and structural integrity of benzene, 1-azido-4-(methylsulfonyl)-?

Methodological Answer: Employ a combination of analytical techniques:

- Reverse-phase HPLC : Use a C18 column with mobile phases like acetonitrile/water containing 0.1% phosphoric acid (or formic acid for MS compatibility). Retention times and peak symmetry indicate purity .

- Mass Spectrometry (EI-MS) : Compare experimental spectra (e.g., molecular ion peaks and fragmentation patterns) with NIST reference data .

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., azide resonance at ~3.3 ppm and sulfonyl group deshielding effects) .

Q. What stability considerations are critical when handling benzene, 1-azido-4-(methylsulfonyl)- in experimental workflows?

Methodological Answer: The azide group is thermally and photolytically labile. Key precautions:

- Store at –20°C in amber vials under inert gas.

- Avoid prolonged exposure to light or temperatures >40°C.

- Monitor decomposition via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify exothermic events .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data (e.g., ΔfH°gas) for sulfonyl-substituted benzene derivatives?

Methodological Answer: Discrepancies in enthalpy of formation (ΔfH°gas) may arise from experimental techniques (e.g., combustion calorimetry vs. computational methods). To reconcile

- Cross-validate using high-level DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental gas-phase values .

- Reanalyze historical datasets (e.g., Mackle and O'Hare, 1961) with modern pressure-correction protocols .

- Compare with analogous compounds (e.g., methylsulfonyl benzene thermochemistry) to identify substituent effects .

Q. What strategies can be used to study the electronic effects of the methylsulfonyl group in click chemistry applications?

Methodological Answer: The electron-withdrawing sulfonyl group modulates azide reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Q. How can researchers address challenges in detecting trace degradation products of benzene, 1-azido-4-(methylsulfonyl)- during HPLC analysis?

Methodological Answer:

- Mobile Phase Optimization : Replace phosphoric acid with 0.1% formic acid for improved ESI-MS sensitivity. Use a gradient elution (5–95% acetonitrile) to resolve degradation peaks .

- High-Resolution MS (HRMS) : Identify low-abundance species via accurate mass measurements (e.g., Q-TOF instruments).

- Stability-Indicating Assays : Stress samples under heat/UV exposure and compare chromatograms to unaged controls .

Q. What experimental approaches can elucidate the mechanistic role of the azide group in photoactivated or catalytic systems?

Methodological Answer:

- Time-Resolved Spectroscopy : Use femtosecond laser pulses to track azide decomposition intermediates (e.g., nitrene formation) .

- Computational Modeling : Simulate transition states for azide activation pathways (e.g., using Gaussian 16).

- Isotopic Labeling : Synthesize ¹⁵N-labeled azides to trace nitrogen release via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.